molecular formula C17H16N4OS B4848125 2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No. B4848125
M. Wt: 324.4 g/mol
InChI Key: DWMSPTLUIGBUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various applications, including medicinal chemistry, drug discovery, and biological research. In

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and apoptosis. The compound has been found to target specific proteins and enzymes involved in these processes, including topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one have been extensively studied. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments is its high potency and selectivity. The compound has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Another potential direction is the study of the compound's effects on other cellular processes, such as autophagy and DNA damage response. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Conclusion:
In conclusion, 2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a promising compound that has shown significant potential in various scientific research applications. Its high potency and selectivity make it a valuable tool for studying various cellular processes, and its potential as a therapeutic agent warrants further investigation. With continued research, this compound may prove to be a valuable asset in the fields of medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-5-7-12(8-6-11)10-23-17-19-16-18-14-3-2-4-15(22)13(14)9-21(16)20-17/h5-9H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMSPTLUIGBUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C=C4C(=NC3=N2)CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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